Binding Affinity to Anti-Apoptotic Protein Bfl-1: A Defined Benchmark
2-Bromo-N-(4-fluorophenyl)benzamide exhibits measurable, albeit modest, binding affinity for the anti-apoptotic protein Bfl-1 (Bcl-2-related protein A1), a target implicated in cancer cell survival. This provides a defined benchmark for SAR studies, differentiating it from analogs that may show no activity against this specific target. While not a potent inhibitor, its quantifiable activity serves as a starting point for optimization [1].
| Evidence Dimension | Inhibition of Bfl-1/Bim interaction |
|---|---|
| Target Compound Data | IC50 = 2,500 nM |
| Comparator Or Baseline | Class-level inference: Other N-phenylbenzamide analogs may exhibit different Bfl-1 inhibitory profiles, but a direct head-to-head comparison is not available from current data. |
| Quantified Difference | Not applicable for direct comparison; represents a baseline activity for this specific target. |
| Conditions | TR-FRET assay, inhibition of Bfl-1/Bim (unknown origin) incubated for 30 minutes [1]. |
Why This Matters
This data establishes a quantifiable interaction with Bfl-1, a key apoptosis regulator, which is crucial for researchers investigating novel anticancer agents and developing SAR around this scaffold.
- [1] BindingDB. (2007). BDBM50604877 CHEMBL5189912. Affinity Data for Bfl-1/Bim. IC50: 2.50E+3 nM. View Source
